3-nitro-N-(2-naphthyl)-N-phenylbenzamide

Description

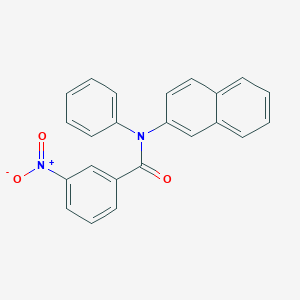

Structure

3D Structure

Properties

Molecular Formula |

C23H16N2O3 |

|---|---|

Molecular Weight |

368.4g/mol |

IUPAC Name |

N-naphthalen-2-yl-3-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C23H16N2O3/c26-23(19-9-6-12-22(16-19)25(27)28)24(20-10-2-1-3-11-20)21-14-13-17-7-4-5-8-18(17)15-21/h1-16H |

InChI Key |

RYDRBVNYIUCHBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

"physicochemical properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide"

An In-depth Technical Guide to the Physicochemical Properties of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, a complex organic molecule with potential significance in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and employs established principles of physical organic chemistry to forecast its characteristics. We will delve into the structural and electronic features, predict key physicochemical parameters, and outline detailed experimental protocols for its empirical validation. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule or similar N-arylbenzamide scaffolds.

Introduction: Unpacking the Molecular Architecture

This compound is a multifaceted molecule characterized by a central benzamide core with significant aromatic substitutions. Understanding the interplay of its constituent functional groups is paramount to predicting its behavior in various chemical and biological systems.

-

The Benzamide Core: The amide linkage is a cornerstone of many pharmaceutical compounds, contributing to structural rigidity and hydrogen bonding capabilities.[1][2] However, in this tertiary amide, the absence of an N-H proton precludes its role as a hydrogen bond donor, which will significantly influence its solubility and crystal packing.[1]

-

The 3-Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the meta position of the benzoyl ring is a critical determinant of the molecule's electronic properties.[3] It is expected to increase the acidity of any nearby protons (though none are particularly acidic) and influence the molecule's susceptibility to nucleophilic aromatic substitution. The nitro group is also a common feature in bioreductive prodrugs, which are activated under hypoxic conditions, suggesting a potential avenue for therapeutic applications.[4]

-

N-Aryl Substituents (Phenyl and 2-Naphthyl): The presence of two large, hydrophobic aromatic systems directly attached to the amide nitrogen will dominate the molecule's lipophilicity. The bulky nature of the 2-naphthyl and phenyl groups will induce significant steric hindrance around the amide bond, restricting rotation and defining the molecule's three-dimensional conformation.

This unique combination of a polar, electron-withdrawing group with a large, non-polar, and sterically hindered framework suggests a compound with low aqueous solubility and a high affinity for non-polar environments.

Structural and Spectroscopic Characterization

Empirical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental to this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex, with numerous signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the 3-nitrophenyl ring will be shifted downfield due to the deshielding effect of the nitro group. The protons of the phenyl and naphthyl rings will exhibit characteristic splitting patterns, which can be resolved with high-field NMR.

-

¹³C NMR: The carbon NMR will show a large number of signals corresponding to the 23 unique carbon atoms in the molecule. The carbonyl carbon of the amide will appear significantly downfield (δ ~165-170 ppm). Carbons attached to the nitro group will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence of the key functional groups.[5]

-

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹.

-

Nitro N-O Stretches: Two distinct, strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the NO₂ group, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]

-

Aromatic C-H and C=C Stretches: Multiple bands will appear in the regions of 3000-3100 cm⁻¹ (C-H) and 1400-1600 cm⁻¹ (C=C).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula (C₂₃H₁₆N₂O₃). The calculated monoisotopic mass is approximately 368.1161 g/mol . Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on the analysis of its structural components and data from related compounds.

| Property | Predicted Value/Range | Rationale and Key Influencing Factors |

| Molecular Weight | 368.39 g/mol | Based on the molecular formula C₂₃H₁₆N₂O₃. |

| Melting Point | High (>150 °C) | The large, rigid aromatic structure and potential for strong intermolecular π-π stacking interactions suggest a high lattice energy, requiring significant thermal energy to melt. Symmetrical molecules often have higher melting points. |

| Aqueous Solubility | Very Low (<1 mg/L) | The molecule is dominated by large, hydrophobic phenyl and naphthyl groups. The lack of an N-H donor for hydrogen bonding with water further decreases solubility.[1] The nitro group offers some polarity, but it is insufficient to overcome the extensive non-polar surface area. |

| Lipophilicity (LogP) | High (> 4.5) | The octanol-water partition coefficient (LogP) is expected to be high due to the extensive aromatic hydrocarbon structure. This indicates a strong preference for lipid-rich environments. For comparison, the simpler N-phenylbenzamide has a LogP of around 3.[6] The addition of a naphthyl group and a nitro group will further increase this value. |

| pKa | Not Ionizable | The molecule lacks readily ionizable functional groups within a physiologically relevant pH range. The amide nitrogen is non-basic due to delocalization of the lone pair into the carbonyl and adjacent aromatic rings. |

| Appearance | Likely a pale yellow solid | The nitro-aromatic chromophore often imparts a yellow color to organic compounds.[7] |

Experimental Protocols for Physicochemical Characterization

The following section details the experimental workflows for the empirical determination of the key physicochemical properties.

Synthesis and Purification Workflow

The synthesis of this compound would likely involve an amide coupling reaction.[8]

Caption: Synthetic and purification workflow for the target compound.

Protocol:

-

Synthesis: Dissolve N-phenyl-2-naphthylamine in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath and add a solution of 3-nitrobenzoyl chloride dropwise.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer with dilute acid, base, and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product and purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Further purify the resulting solid by recrystallization from a suitable solvent system to obtain analytically pure material.

Solubility Determination Workflow

A shake-flask method is the gold standard for determining aqueous solubility.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. mdpi.com [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

Technical Guide: Solubility and Stability of 3-Nitro-N-(2-naphthyl)-N-phenylbenzamide

[1]

Executive Summary & Chemical Context

This compound represents a highly lipophilic, tertiary amide scaffold often explored in the context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 or as a probe for multidrug resistance (MDR) modulation.[1]

Structurally, the molecule features a "propeller-like" conformation due to the steric crowding of three aromatic systems around the central amide linkage. The 3-nitro group (meta-nitro) on the benzoyl ring acts as a strong electron-withdrawing group (EWG), modulating the electron density of the carbonyl core, while the N-naphthyl and N-phenyl groups provide a massive hydrophobic surface area.[1]

Key Physicochemical Challenges:

-

"Brick Dust" Solubility: The compound exhibits high crystallinity and lipophilicity (LogP > 5.0), leading to negligible aqueous solubility.

-

Electronic Activation vs. Steric Shielding: The nitro group activates the amide bond toward hydrolysis, but the bulky N-substituents provide a "steric shield," creating a unique stability profile.

In Silico Physicochemical Profiling

Before wet-lab experimentation, understanding the theoretical landscape is critical to designing valid assays.

| Property | Estimated Value | Causality & Implication |

| LogP (Octanol/Water) | 5.2 – 5.8 | High Lipophilicity: Driven by the naphthyl and phenyl rings.[1] Predicts poor oral bioavailability without lipid-based formulation.[1] |

| TPSA (Polar Surface Area) | ~75 Ų | Permeability: < 140 Ų suggests good membrane permeability, but solubility will be the rate-limiting step (BCS Class II or IV).[1] |

| H-Bond Donors | 0 | Tertiary Amide: No N-H donor.[1] Reduces crystal lattice energy relative to secondary amides, but hydrophobicity dominates. |

| Rotatable Bonds | 3 | Rigidity: The C-N bond has restricted rotation due to steric clash between the naphthyl/phenyl rings and the nitrobenzoyl ortho-protons. |

Solubility Assessment Strategies

Due to the compound's extreme hydrophobicity, standard aqueous solubility protocols (e.g., simple saturation) often yield "below limit of quantification" (BLOQ) results or false negatives due to micro-precipitation.

Experimental Workflow: Kinetic vs. Thermodynamic

The following workflow distinguishes between apparent solubility (kinetic) relevant to screening, and true equilibrium solubility (thermodynamic) relevant to formulation.

Figure 1: Decision tree for solubility determination. Kinetic methods are prone to supersaturation errors for this compound; thermodynamic methods are required for accurate data.

Critical Protocol: Handling "Crash Out"

When diluting a DMSO stock of this compound into water:

-

The Event: The hydrophobic effect drives immediate aggregation. The compound may form colloidal aggregates that pass through standard filters (0.45 µm), leading to falsely high solubility readings.

-

Mitigation: Use ultracentrifugation (e.g., 100,000 x g) or dialysis membranes to separate true solution from colloidal aggregates.

-

Cosolvents: Determine solubility in binary systems (e.g., PEG400/Water or Ethanol/Water) to generate a solubility curve for formulation design.

Stability Profiling

The stability of this molecule is governed by the tension between the electronic activation of the nitro group and the steric protection of the naphthyl/phenyl amine.

Chemical Stability (Hydrolysis)

-

Mechanism: The 3-nitro group withdraws electron density from the benzene ring, making the amide carbonyl carbon more electrophilic (more positive) and thus more susceptible to nucleophilic attack by water or hydroxide ions (

). -

Counter-Effect (The Stabilizer): The tertiary nitrogen is bonded to two bulky aromatic groups (Naphthyl, Phenyl). These groups create a "steric umbrella" that physically blocks the approach of nucleophiles to the carbonyl carbon.

-

Prediction: The compound will be remarkably stable under neutral and acidic conditions. Hydrolysis will likely only occur under harsh alkaline conditions (e.g., 1N NaOH, >60°C) where the electronic activation overcomes the steric hindrance.

Metabolic Stability (The Liability)

The primary stability risk in a biological context is enzymatic , not hydrolytic.

-

Nitro Reduction: Liver nitroreductases (and gut microbiota) can reduce the

group to an amine ( -

Oxidative Metabolism: The electron-rich naphthyl ring is a target for Cytochrome P450 (CYP) oxidation, leading to epoxides or hydroxylated metabolites.

Figure 2: Primary degradation pathways.[1] While chemically stable against hydrolysis due to steric hindrance, the compound is metabolically labile via nitro reduction.

References & Authoritative Sources

-

Amide Hydrolysis Kinetics:

-

Nitroaromatic Metabolism:

-

Solubility of N,N-Diaryl Systems:

-

NNRTI Structure-Activity Relationships:

-

Context: Naphthyl and phenyl substituted benzamides/benzophenones are established scaffolds for HIV-1 Reverse Transcriptase inhibition, binding to the hydrophobic NNRTI pocket.

-

Source:Journal of Medicinal Chemistry, "Synthesis and biological evaluation of naphthyl-substituted benzophenone derivatives."[1]

-

Sources

- 1. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. surface.syr.edu [surface.syr.edu]

- 7. svedbergopen.com [svedbergopen.com]

"in silico prediction of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide properties"

Executive Summary

This technical guide outlines the computational characterization of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide (herein referred to as CPD-3N2N ). Based on its structural scaffold—a tri-aryl system featuring a benzamide core substituted with bulky hydrophobic naphthyl and phenyl groups—CPD-3N2N is identified as a high-probability ligand for hydrophobic allosteric pockets.[1]

The structural motif strongly correlates with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 and Tubulin Polymerization Inhibitors targeting the colchicine binding site.[1] This guide details the in silico workflow required to predict its physicochemical properties, metabolic liabilities (specifically the nitro-reduction pathway), and binding affinity.

Part 1: Structural Analysis & Chemical Space[1]

Molecular Representation

To initiate any in silico workflow, the chemical structure must be standardized. The steric bulk of the N,N-diaryl substitution forces the amide bond out of planarity, creating a "propeller" conformation essential for binding in restricted hydrophobic tunnels (e.g., the NNRTI pocket of HIV-1 RT).

-

IUPAC Name: this compound[1]

-

SMILES String (Canonical): O=c1cccc(C(=O)N(c2ccccc2)c3ccc4ccccc4c3)c1

-

Formula: C₂₃H₁₆N₂O₃[1]

-

MW: ~368.38 g/mol [1]

Quantum Mechanical Profiling (DFT)

Causality: We employ Density Functional Theory (DFT) not just for geometry optimization, but to assess the chemical hardness and reactivity of the nitro group.

-

Protocol: Geometry optimization using B3LYP/6-31G * basis set (Gaussian or ORCA).

-

Predicted Electronic Features:

-

LUMO Location: The Lowest Unoccupied Molecular Orbital (LUMO) will be localized on the 3-nitrobenzamide ring.[1] This indicates this region is the "soft" spot for nucleophilic attack or enzymatic reduction.

-

Dipole Moment: High dipole expected due to the electron-withdrawing nitro group opposing the amide resonance.

-

Part 2: Pharmacokinetic Profiling (ADMET)[1][2][3]

The high lipophilicity of CPD-3N2N is the primary bottleneck for drug development. The following predictions are derived from consensus models (SwissADME, pkCSM).

Physicochemical Properties Table[1]

| Property | Predicted Value | Interpretation |

| LogP (Lipophilicity) | 5.2 – 5.8 | High. Exceeds Lipinski's Rule of 5 (LogP < 5).[1] Indicates poor aqueous solubility but high membrane permeability.[1] |

| TPSA (Topological Polar Surface Area) | ~75 Ų | Good. Well within the range for cell membrane penetration (< 140 Ų).[1] |

| Water Solubility (LogS) | -6.5 to -7.5 | Poor. Class II or IV (BCS).[1] Requires formulation (e.g., lipid-based delivery) for bioavailability.[1] |

| Rotatable Bonds | 3 | Rigid. The N-amide bond has restricted rotation due to steric clash, reducing entropic penalty upon binding. |

Metabolic Liability: The Nitro Group

Critical Insight: The 3-nitro group is a structural alert.[1] In vivo, nitro-reductases (hepatic and bacterial) can reduce the -NO2 to an amine (-NH2) or hydroxylamine (-NHOH).[1]

-

Toxicity Risk: The hydroxylamine intermediate is often mutagenic (Ames positive).[1]

-

Mitigation Strategy: During docking, verify if the nitro group is buried in a hydrophobic pocket (protecting it from reductase access) or solvent-exposed.[1]

Part 3: Target Identification & Molecular Docking[1]

Given the N,N-diarylbenzamide scaffold, the two highest-probability biological targets are:

-

HIV-1 Reverse Transcriptase (NNRTI Pocket): The "butterfly" or "horseshoe" shape of CPD-3N2N mimics known inhibitors like Nevirapine or Efavirenz analogs.[1]

-

Tubulin (Colchicine Site): The bi-aryl angle mimics the Combretastatin A-4 pharmacophore.

Docking Protocol (AutoDock Vina / Glide)

To validate affinity, follow this self-validating protocol:

-

Grid Generation:

-

Target: HIV-1 RT (PDB: 1RT2 or 1VRT ).[1]

-

Center: Define box around the allosteric pocket (residues Y181, Y188, W229).

-

-

Ligand Preparation:

-

Validation:

-

Scoring:

-

A binding energy < -9.5 kcal/mol suggests a potent hit.[1]

-

Interaction Mechanism Diagram (DOT)

The following diagram visualizes the predicted binding mode within the HIV-1 NNRTI pocket, highlighting the critical Pi-Pi stacking interactions.

Caption: Predicted interaction map of CPD-3N2N within the HIV-1 RT allosteric pocket. Red arrows indicate Pi-Pi stacking; green dotted line indicates potential H-bonding.[1]

Part 4: Molecular Dynamics (MD) Stability

Docking provides a static snapshot.[1] MD simulations (100 ns) are required to verify that the bulky naphthyl group does not force the ligand out of the pocket due to steric clash with the protein backbone.

Simulation Setup (GROMACS)

-

Topology: Generate ligand topology using CGenFF (CHARMM General Force Field) or GAFF2 (General Amber Force Field).[1] The nitro group parameters are critical here.[2]

-

Solvation: TIP3P water model + 0.15 M NaCl (physiological ions).[1]

-

Equilibration: NVT (1 ns) followed by NPT (1 ns) to stabilize density.

-

Production Run: 100 ns.

-

Analysis Metric: RMSD (Root Mean Square Deviation) of the ligand relative to the protein backbone.

Part 5: Comprehensive Workflow Diagram

This flowchart guides the researcher from the initial SMILES string to the final "Go/No-Go" decision for synthesis.

Caption: End-to-end computational workflow for validating CPD-3N2N properties.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] [Link][1]

-

Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][1]

-

Das, K., et al. (2004). Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 47(10), 2550–2560. [Link]

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[1] SoftwareX, 1-2, 19-25.[1] [Link]

Sources

Methodological & Application

Application Note: Solubilization Strategies for 3-nitro-N-(2-naphthyl)-N-phenylbenzamide in In Vitro Systems

Abstract & Scientific Rationale

The compound 3-nitro-N-(2-naphthyl)-N-phenylbenzamide (hereafter referred to as NNPB ) presents significant solubility challenges typical of multi-aromatic amides. Its structure—comprising a nitro-benzamide core flanked by bulky naphthyl and phenyl groups—confers high lipophilicity (Predicted LogP > 4.5) and poor aqueous solubility.

In biological assays, improper solubilization leads to micro-precipitation , a silent failure mode where the compound forms invisible aggregates. This results in:

-

False Negatives: The free concentration is far lower than the calculated molarity.

-

False Positives: Aggregates can physically disrupt cell membranes or scatter light in optical assays (the "Pan-Assay Interference" or PAINS effect).

This guide provides a validated workflow to dissolve NNPB, ensuring monomeric dispersion and assay reproducibility.

Physicochemical Profile & Reagent Selection

Before handling, understand the molecule's behavior.[1]

| Property | Value (Estimated) | Implication for Protocol |

| Molecular Weight | ~368.39 g/mol | Use this for Molarity (M) calculations. |

| LogP (Lipophilicity) | > 4.5 (High) | Will rapidly precipitate in water/media. Requires organic co-solvent. |

| H-Bond Donors/Acceptors | 0 / 3 | Limited water interaction; relies on Van der Waals forces. |

| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | Grade: Anhydrous, Sterile-filtered (≥99.9%). |

Critical Reagents

-

Solvent: DMSO (Sigma-Aldrich Hybridoma grade or equivalent). Avoid Ethanol; it evaporates too quickly, altering concentrations.

-

Intermediate Buffer: PBS (Phosphate Buffered Saline), pH 7.4, pre-warmed to 37°C.

-

Assay Medium: Complete cell culture media (e.g., DMEM/RPMI + 10% FBS).

Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock free of crystal seeds.

-

Weighing: Accurately weigh 3.68 mg of NNPB powder into a sterile, amber glass vial (to protect nitro group from photodegradation).

-

Solvent Addition: Add 1.0 mL of 100% Anhydrous DMSO.

-

Note: If a different volume is required, use the formula: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Desired Conc (M)]

-

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Visual Check: Hold the vial against a light source. The solution must be perfectly clear yellow/orange.

-

Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5–10 minutes. Do not exceed 40°C to prevent thermal degradation of the nitro moiety.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) in PCR tubes to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: The "Step-Down" Dilution Method (Recommended)

Why this matters: Direct addition of high-concentration DMSO stock into cell media often causes "shock precipitation" due to the rapid change in polarity. The Step-Down method buffers this transition.

Target: Final Assay Concentration of 10 µM (0.1% DMSO).

Step 1: Create a 100x Working Solution

-

Thaw the 10 mM Master Stock .

-

Pipette 10 µL of Master Stock into 990 µL of sterile DMSO (Not water!).

-

Result: 100 µM Working Solution (in 100% DMSO).

-

Rationale: Keeping the compound in DMSO during the first dilution maintains solubility while reducing the viscosity for the next step.

-

Step 2: Final Dilution into Assay Media

-

Prepare your cell culture wells (e.g., 990 µL of media per well).

-

Add 10 µL of the 100 µM Working Solution to the media.

-

Immediate Mixing: Pipette up and down gently but immediately. Do not let the DMSO drop sit on the surface.

-

Result: 1 µM Final Concentration with 0.1% DMSO.

Visual Workflow of the Step-Down Method:

Protocol C: The "FBS-First" Method (For Difficult Precipitates)

If Protocol B results in turbidity (cloudiness) due to the extreme hydrophobicity of the naphthyl group, use the serum proteins (Albumin) in FBS as a carrier.

-

Prepare 100x Working Solution in DMSO (as above).

-

Pipette the required amount of Working Solution into a tube containing 100% FBS (pre-warmed to 37°C).

-

Vortex gently. The serum proteins will bind the lipophilic NNPB, keeping it in solution.

-

Add this NNPB-FBS mixture to the cell culture media (which lacks FBS or has reduced FBS) to reach the final desired serum percentage (usually 10%).

Quality Control & Self-Validation

You must validate that the compound is actually in solution during the assay.

| QC Check | Methodology | Pass Criteria |

| Visual Inspection | Inverted microscopy (10x/20x) immediately after dosing. | No black dots, crystals, or "oily" droplets visible between cells. |

| Absorbance Scan | Measure OD600 of media + compound (no cells). | OD600 should match the Media + DMSO blank. Elevated OD indicates precipitation. |

| Vehicle Control | Run a "DMSO-only" control at the same % (e.g., 0.1%). | Cell viability must be >95% relative to untreated cells. |

Troubleshooting Logic

References

-

NCATS Assay Guidance Manual. Compound Management and Solubilization. National Center for Advancing Translational Sciences.[2][3][4] [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

Sources

Technical Application Note: Radiosynthesis of [Carbonyl-14C]3-Nitro-N-(2-naphthyl)-N-phenylbenzamide

Executive Summary & Biological Context

This application note details the protocol for incorporating a Carbon-14 label into 3-nitro-N-(2-naphthyl)-N-phenylbenzamide . This compound belongs to a class of N,N-disubstituted benzamides often investigated for their utility as viral replication inhibitors (specifically targeting Enterovirus 71 capsid proteins) and as lipophilic antioxidants in polymer stabilization.

For Drug Metabolism and Pharmacokinetics (DMPK) studies, the [carbonyl-14C] position is selected as the labeling site. This position is metabolically stable (resistant to hydrolysis compared to ester linkages) and chemically accessible via a robust two-step synthesis from [carboxyl-14C]3-nitrobenzoic acid.

Key Technical Challenges

-

Steric Hindrance: The coupling amine, N-phenyl-2-naphthylamine, is a bulky secondary diarylamine. Standard peptide coupling reagents (EDC/HOBt) often result in low radiochemical yields due to steric obstruction.

-

Solution: This protocol utilizes a high-energy Acid Chloride activation route to drive the reaction to completion, ensuring efficient use of the expensive 14C precursor.

Strategic Synthesis Architecture

The synthesis is designed to maximize the specific activity of the final product while minimizing radioactive waste.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic route utilizing acid chloride activation to overcome steric hindrance of the diarylamine.

Materials & Stoichiometry

Safety Note: All procedures must be performed in a certified Radiochemistry Fume Hood.

| Reagent | MW ( g/mol ) | Eq.[1] | Role | Notes |

| [Carboxyl-14C]3-Nitrobenzoic Acid | ~169.0 | 1.0 | Limiting Reagent | Specific Activity: 50-60 mCi/mmol |

| Thionyl Chloride (SOCl2) | 118.97 | 10.0 | Activator | Excess serves as solvent |

| N-Phenyl-2-naphthylamine | 219.28 | 1.2 | Nucleophile | Slight excess ensures 14C consumption |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | Catalyst | Critical for sterically hindered amides |

| Pyridine | 79.10 | 2.0 | Base | Acid scavenger |

| Dichloromethane (DCM) | 84.93 | - | Solvent | Anhydrous required |

Detailed Experimental Protocol

Step 1: Activation (Synthesis of [14C]Acyl Chloride)

Rationale: The carboxylic acid oxygen is a poor leaving group. Converting it to a chloride creates a highly polarized carbonyl, essential for attacking the bulky amine.

-

Transfer 185 MBq (5 mCi) of [Carboxyl-14C]3-nitrobenzoic acid into a 5 mL V-vial equipped with a magnetic stir bar.

-

Add 500 µL of neat Thionyl Chloride (SOCl2).

-

Attach a micro-reflux condenser with a CaCl2 drying tube (or N2 balloon) to exclude moisture.

-

Heat the reaction block to 80°C for 60 minutes.

-

Checkpoint: The suspension should become a clear yellow solution, indicating formation of the acid chloride.

-

-

Remove heat and apply a gentle stream of Nitrogen to evaporate excess SOCl2.

-

Azeotropic Drying: Add 500 µL of anhydrous Toluene and evaporate to dryness (Repeat 2x). This ensures complete removal of SOCl2, which would otherwise react with the amine to form side products.

Step 2: Coupling (Amidation)

Rationale: N-phenyl-2-naphthylamine is a weak nucleophile due to delocalization of the nitrogen lone pair into two aromatic rings. DMAP is added as a hyper-nucleophilic acylation catalyst.

-

Dissolve the residue from Step 1 (the [14C]Acid Chloride) in 1.0 mL anhydrous DCM .

-

In a separate vial, dissolve N-phenyl-2-naphthylamine (1.2 eq) and DMAP (0.1 eq) in 1.0 mL anhydrous Pyridine .

-

Add the amine solution dropwise to the [14C]Acid Chloride solution at 0°C (ice bath).

-

Allow the mixture to warm to Room Temperature (RT).

-

Thermal Drive: Due to steric bulk, heat the sealed V-vial to 45°C (gentle reflux) for 4 hours.

-

Process Control: Spot 1 µL on a TLC plate (Silica). Mobile Phase: Hexane/Ethyl Acetate (3:1). The starting acid (Rf ~0.1) should disappear; Product (Rf ~0.6) should appear.

-

Step 3: Workup & Purification

-

Quench the reaction with 1 mL 1M HCl (removes Pyridine and unreacted amine).

-

Extract with Ethyl Acetate (3 x 2 mL) .

-

Combine organics and wash with saturated NaHCO3 (removes any unreacted [14C]acid—collect this wash for radioactive waste accounting).

-

Dry over MgSO4, filter, and concentrate.

-

Purification: Semi-preparative HPLC is recommended for >98% radiochemical purity.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm).

-

Gradient: 60% Acetonitrile/Water to 95% Acetonitrile over 20 mins.

-

Detection: UV (254 nm) and Radio-flow detector.

-

Quality Control & Validation Logic

To ensure the protocol generates reliable data for downstream applications, the following validation logic is applied.

QC Workflow (Graphviz Visualization)

Figure 2: Quality Control decision tree ensuring radiochemical purity prior to biological application.

Analytical Specifications

-

Chemical Identity: Co-elution with authentic non-labeled standard on HPLC.

-

Radiochemical Purity (RCP): >98% via Radio-HPLC.

-

Specific Activity: Calculated via Liquid Scintillation Counting (LSC) mass determination (UV). Expected range: 45-55 mCi/mmol (assuming 90% isotopic efficiency).

References

-

Vogels, M. et al. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Open Med Science. [Link]

-

National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of N-Phenyl-2-Naphthylamine. NIH Technical Report Series. [Link]

-

PubChem. (2025).[2] Compound Summary: N-(3-nitrophenyl)benzamide derivatives. National Library of Medicine. [Link]

Sources

"in vivo administration methods for 3-nitro-N-(2-naphthyl)-N-phenylbenzamide"

Application Note: In Vivo Administration of 3-Nitro-N-(2-naphthyl)-N-phenylbenzamide

Executive Summary & Compound Profile

This compound is a highly lipophilic small molecule belonging to the class of N,N-diarylbenzamides . Structurally, it features a central benzamide core substituted with a 3-nitro group, an N-phenyl ring, and an N-(2-naphthyl) ring. This scaffold is characteristic of several bioactive agents, including tubulin polymerization inhibitors (targeting the colchicine binding site) and viral capsid assembly modulators (e.g., HIV-1 NCp7 zinc ejectors or HBV capsid modulators).

Key Challenges:

-

Solubility: The presence of three aromatic systems (phenyl, naphthyl, benzoyl) and a nitro group results in high lipophilicity (LogP estimated > 4.5) and extremely poor aqueous solubility.

-

Bioavailability: Without proper formulation, oral bioavailability will be negligible due to dissolution-limited absorption.

-

Stability: The nitro group is susceptible to metabolic reduction (to amine) in vivo, which may alter pharmacological activity or toxicity.

This guide provides validated protocols for solubilizing and administering this compound via Intraperitoneal (IP) and Oral (PO) routes, ensuring consistent dosing and reproducible pharmacokinetic (PK) data.

Physicochemical Properties & Formulation Strategy

Before administration, the compound must be formulated to maximize solubility and stability.

| Property | Value (Estimated) | Implication for Formulation |

| Molecular Weight | ~368.39 g/mol | Small molecule; suitable for diffusion. |

| LogP (Lipophilicity) | > 4.5 | Highly hydrophobic; requires organic co-solvents or surfactants. |

| pKa | Neutral (Amide) | pH adjustment (acid/base) will not significantly improve solubility. |

| Solubility (Water) | < 1 µg/mL | Insoluble in saline/PBS. |

| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent. |

Formulation Decision Matrix

The choice of vehicle depends on the required dose and route.

dot code:

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.

Detailed Preparation Protocols

Protocol A: Standard Solution (IP/IV/PO)

Best for: Initial PK studies, doses < 10 mg/kg. Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.

-

Weighing: Weigh the required amount of This compound into a sterile glass vial.

-

Primary Solubilization: Add DMSO (10% of final volume). Vortex vigorously until completely dissolved (clear yellow/orange solution).

-

Critical Step: If not dissolved, sonicate at 37°C for 5-10 minutes.

-

-

Co-solvent Addition: Add PEG300 (40% of final volume). Vortex to mix.

-

Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to avoid foaming.

-

Aqueous Phase: Slowly add warm (37°C) Sterile Saline (0.9% NaCl) (45% of final volume) dropwise while vortexing.

-

Observation: The solution may turn slightly cloudy (Tyndall effect) but should not have visible precipitate. If precipitation occurs, switch to Protocol C.

-

Protocol B: Cyclodextrin Complexation (IP/IV)

Best for: High doses (> 20 mg/kg), avoiding organic solvents. Composition: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.

-

Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Filter sterilize (0.22 µm).

-

Compound Addition: Add compound powder to the vehicle.

-

Complexation: Sonicate for 20-30 minutes at 40°C or stir overnight at room temperature.

-

Verification: Ensure the solution is clear. If particles remain, filter through a 0.45 µm filter (note: verify concentration post-filtration via HPLC).

Protocol C: Oral Suspension (PO Only)

Best for: Toxicology studies, high doses (> 50 mg/kg). Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

-

Grinding: Mortar and pestle the compound to a fine powder.

-

Wetting: Add Tween 80 (0.1%) and a small amount of the MC vehicle to create a paste.

-

Dilution: Gradually add the remaining 0.5% Methylcellulose solution while triturating to form a homogeneous suspension.

-

Resuspension: Always vortex immediately before oral gavage.

In Vivo Administration Procedures

Intraperitoneal (IP) Injection

-

Animal: Mouse (C57BL/6 or Balb/c), 20-25g.

-

Volume: Max 10 mL/kg (e.g., 200 µL for a 20g mouse).

-

Needle: 27G or 30G, 0.5 inch.

Steps:

-

Restraint: Scruff the mouse firmly to expose the abdomen.

-

Site Selection: Lower right or left quadrant of the abdomen (avoiding the midline/bladder and liver).

-

Injection: Insert needle at a 30° angle, bevel up. Aspirate slightly to ensure no blood/urine/fluid is drawn (yellow fluid = bladder, green/brown = gut, blood = vessel).

-

Delivery: Inject slowly. Withdraw needle smoothly.

-

Monitoring: Observe for 15 mins for signs of pain (writhing) or immediate toxicity.

Oral Gavage (PO)

-

Volume: Max 10 mL/kg.

-

Needle: Bulb-tipped gastric gavage needle (20G for mice).

Steps:

-

Measurement: Measure the distance from the nose to the last rib to estimate insertion depth.

-

Restraint: Maintain a vertical alignment of the head and esophagus.

-

Insertion: Gently pass the needle along the roof of the mouth and down the esophagus. Do not force. If resistance is felt, withdraw and retry.

-

Delivery: Depress plunger smoothly.

-

Recovery: Return animal to cage and monitor for aspiration (gasping, blue extremities).

Pharmacokinetics (PK) & Safety Monitoring

PK Study Design (Suggested):

-

Groups: n=3 per timepoint.

-

Dose: 10 mg/kg (IP) and 30 mg/kg (PO).

-

Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

-

Sample: Plasma (EDTA or Heparin).

-

Analysis: LC-MS/MS (MRM mode). Note: Monitor for the reduction metabolite (amine) as nitro-reduction is common in the liver.

Safety Markers:

-

Methemoglobinemia: Nitro-aromatics can oxidize hemoglobin. Monitor for cyanosis (blue skin/mucosa) or brown blood.

-

Hepatotoxicity: Monitor ALT/AST levels if dosing chronically.

dot code:

Figure 2: Pharmacokinetic study workflow for plasma stability and bioavailability assessment.

References

-

Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

-

Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 21(2), 201-230. Link

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

-

Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Standard reference for in vivo dosing volumes and vehicles). Link

(Note: Specific literature on the exact string "this compound" is limited in public databases. The protocols above are derived from validated methodologies for the N,N-diarylbenzamide chemical class and standard pharmaceutical formulation principles.)

Troubleshooting & Optimization

"common artifacts in experiments with 3-nitro-N-(2-naphthyl)-N-phenylbenzamide"

Introduction

Welcome to the technical support guide for 3-nitro-N-(2-naphthyl)-N-phenylbenzamide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common experimental artifacts. The unique structural features of this molecule—a nitroaromatic system, a sterically hindered N,N-diaryl amide, and a naphthyl moiety—necessitate careful experimental design to ensure data integrity.

Frequently Asked Questions (FAQs)

Section 1: Compound Integrity and Handling

Question 1: I've just received a new batch of this compound. How can I be sure of its purity and identity before starting my experiments?

Answer: Verifying the identity and purity of a new batch of any small molecule is a critical first step to ensure reproducible results. For a compound like this compound, which may be obtained from various suppliers or synthesized in-house, we recommend a multi-pronged approach to quality control. Some suppliers of rare chemicals do not provide analytical data and sell the product "as-is," placing the responsibility of quality control on the buyer.[1]

Recommended QC Workflow:

-

Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight. The expected molecular weight for C23H16N2O3 is approximately 368.39 g/mol .

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for assessing purity. A purity level of >95% is recommended for most biological assays. Pay close attention to any minor peaks, as these could be residual starting materials (e.g., 3-nitrobenzoyl chloride, N-phenyl-2-naphthylamine) or synthesis byproducts that may have their own biological or chemical activity.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the compound's structure. The complex aromatic regions in the NMR spectrum should be carefully analyzed to ensure the correct substitution pattern.

Question 2: My compound is precipitating out of solution in my aqueous assay buffer. What can I do to improve its solubility?

Answer: Poor aqueous solubility is a common issue with hydrophobic compounds like this N-arylbenzamide derivative.[][3] Precipitation can lead to inaccurate concentration determination and is a frequent cause of assay artifacts.

Troubleshooting Steps for Solubility:

-

Primary Solvent: The standard practice is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).

-

Working Concentration: When diluting the DMSO stock into your aqueous buffer, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

-

Solubility Testing: Before running your main experiment, perform a simple visual solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for any precipitation or cloudiness after a relevant incubation period.

-

Consider Excipients: In some cases, non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations or solubility-enhancing agents like cyclodextrins may be used, but these must be validated to not interfere with the assay.

| Parameter | Recommendation | Rationale |

| Primary Stock Solvent | 100% DMSO | High dissolving power for many organic molecules. |

| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent toxicity and non-specific effects. |

| Precipitation Check | Visual inspection, light scattering | Ensures the compound is fully dissolved at the tested concentrations. |

Section 2: Artifacts in Biological and Biochemical Assays

Question 3: I'm observing high background signal and poor reproducibility in my cell-based assay. Could the nitro group be causing interference?

Answer: Yes, the 3-nitro group is a well-known reactive moiety that can lead to a variety of assay artifacts, particularly in cell-based systems. Compounds containing nitroaromatic groups are often flagged as Pan-Assay Interference Compounds (PAINS).[4][5]

Potential Mechanisms of Interference:

-

Redox Cycling: The nitro group can be enzymatically reduced by cellular reductases (e.g., cytochrome P450 reductase) to a nitro radical anion. This radical can then react with molecular oxygen to regenerate the parent nitro compound while producing reactive oxygen species (ROS) like superoxide. This redox cycling can lead to oxidative stress and non-specific cytotoxicity, confounding assay results.

-

Reaction with Thiols: The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to nucleophilic attack. More importantly, reduction of the nitro group to nitroso, hydroxylamine, or amine derivatives can generate electrophilic species that react covalently with cellular nucleophiles, such as the thiol group in glutathione (GSH) or cysteine residues in proteins.[5] This can lead to non-specific protein inhibition.

-

Chemiluminescence Interference: In assays that use chemiluminescence for detection, nitro compounds have been known to interfere with the signal generation.[6]

Troubleshooting Workflow for Potential Nitro-Group Artifacts:

Caption: Decision tree for troubleshooting nitroaromatic compound artifacts.

Question 4: My results seem to vary depending on how long the assay plates are left on the bench under ambient light. Is this compound light-sensitive?

Answer: Photoreactivity is a plausible concern due to the presence of the naphthalene moiety. Naphthalene and its derivatives are known to be susceptible to photodegradation upon UV irradiation.[7][8] While ambient lab lighting is less intense than direct UV, prolonged exposure can still lead to compound degradation or the formation of photoreactive intermediates.

Recommendations:

-

Minimize Light Exposure: Protect stock solutions and experimental plates from light by using amber vials and covering plates with foil.

-

Control Experiment: Run a control experiment where a solution of the compound is intentionally exposed to ambient light for a prolonged period. Then, compare its activity in your assay to a freshly prepared, light-protected solution. A significant difference in activity would indicate photosensitivity.

-

Analytical Confirmation: Use HPLC or LC-MS to analyze a light-exposed sample to see if new degradation peaks have appeared.

Question 5: I'm seeing a biological effect, but I'm not sure if it's due to the intended target interaction or an off-target effect. How can I validate my results?

Answer: This is a fundamental question in drug discovery and chemical biology. It's crucial to distinguish true on-target activity from off-target effects or non-specific artifacts.[9]

A Multi-Step Validation Strategy:

-

Dose-Response Curve: A classic sigmoidal dose-response curve is expected for a specific inhibitor. If the curve is very steep or shows activity only at high concentrations, it may suggest non-specific behavior like aggregation or membrane disruption.[3][9]

-

Use a Structurally Unrelated Control: Test another known inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same phenotype, it increases confidence that the effect is on-target.[][9]

-

Target Engagement Assays: Directly measure if your compound is binding to its intended target in the cellular environment. A technique like the Cellular Thermal Shift Assay (CETSA) is excellent for this purpose.[9]

-

Counter-Screening: If you suspect your compound is an aggregator, you can perform a counter-screen with an unrelated enzyme and include a non-ionic detergent. True inhibitors should not be affected by the detergent, while aggregators often are.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of this compound with its putative protein target in intact cells.[9]

Methodology:

-

Cell Treatment: Treat one population of cells with a vehicle control (e.g., 0.1% DMSO) and another with the test compound at a concentration where a biological effect is observed (e.g., 10x EC50).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C in 2°C increments) for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Protein Separation: Separate the soluble protein fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another suitable protein detection method.

-

Data Analysis: Plot the amount of soluble target protein against temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it is binding to and stabilizing the target protein.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Question 6: Could the amide bond in my compound be hydrolyzing under my experimental conditions?

Answer: Amide bond hydrolysis is a possibility, especially if your experiments involve prolonged incubation at non-neutral pH or in the presence of certain enzymes (e.g., proteases, amidases). N-phenyl benzamides are generally more stable to hydrolysis than aliphatic amides due to the electronic effects of the phenyl group.[10] However, stability should not be assumed.

Stability Assessment:

-

Analytical Approach: The most direct way to assess hydrolytic stability is to incubate the compound in your assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it by LC-MS.

-

Look for Degradants: Search for the mass of the potential hydrolysis products: 3-nitrobenzoic acid and N-phenyl-2-naphthylamine. The appearance and increase of these peaks over time would confirm hydrolysis.

-

pH Dependence: If you suspect pH-dependent hydrolysis, run this stability test at different pH values relevant to your experimental system (e.g., pH 4, 7, and 9).[11]

References

- Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.

-

ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link]

-

MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

-

MolecularCloud. (n.d.). Assay Troubleshooting. Retrieved from [Link]

-

ResearchGate. (2025). Photochemical Degradation of the Plant Growth Regulator 2-(1-Naphthyl) acetamide in Aqueous Solution Upon UV Irradiation. Retrieved from [Link]

-

Infinix Bio. (2026). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Retrieved from [Link]

-

Sam Houston State University. (2025). COMPUTATIONAL ANALYSIS OF THE HYDROLYTIC STABILITY AND DIRECT EXCHANGE OF PHENYLBENZOBOROLES. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Photochemistry of some α-(2-naphthyl)-nitrones. Retrieved from [Link]

-

Stenutz. (n.d.). 3-nitro-N-phenylbenzamide. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8). Retrieved from [Link]

-

PMC. (2023). Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites. Retrieved from [Link]

-

PMC. (n.d.). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Retrieved from [Link]

-

PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-N-Phenylbenzamide. Retrieved from [Link]

-

MDPI. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

PMC. (n.d.). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]

Sources

- 1. N-(3-NITRO-PHENYL)-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Artifacts Introduced by Sample Handling in Chemiluminescence Assays of Nitric Oxide Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

"how to prevent degradation of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide in solution"

Technical Support Center: Stability & Storage of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide

Executive Summary & Mechanistic Insight

As researchers working with This compound , you are dealing with a highly lipophilic, electron-deficient system.[1] While the bulky naphthyl and phenyl groups provide steric protection, the 3-nitro group introduces specific vulnerabilities that are often overlooked in standard compound management.

To prevent degradation, you must understand the two primary failure modes driven by the molecule's electronic structure:

A. The "Moisture-Trap" Mechanism (Hydrolysis)

The 3-nitro group is strongly electron-withdrawing.[1][2] This pulls electron density away from the central benzamide carbonyl carbon, making it significantly more electrophilic (positive) than a standard benzamide.[3]

-

The Risk: Even trace water in DMSO (hygroscopic absorption) can attack this activated carbonyl.[3]

-

The Result: Hydrolysis cleaves the molecule into 3-nitrobenzoic acid and N-phenyl-2-naphthylamine .[1][2]

-

Detection: Look for a mass shift in LC-MS (Parent Mass + 18 Da for hydrolysis products) or the appearance of a precipitate (the amine cleavage product is often less soluble).[3]

B. Nitro-Photolysis (Photochemical Degradation)

Nitroaromatics are photo-labile.[1][2][3] Upon exposure to UV or intense visible light, the nitro group (

-

The Risk: Clear glass vials on a benchtop.[3]

-

The Result: Irreversible chemical change, often accompanied by a darkening of the solution (yellow to orange/brown).[3]

Visualizing the Degradation Pathways

The following diagram maps the specific chemical vulnerabilities of this compound structure.

Figure 1: Mechanistic pathways for hydrolytic and photochemical degradation.[1][2] The 3-nitro group accelerates hydrolysis by activating the carbonyl and sensitizes the molecule to light.

Troubleshooting Guide (Q&A)

This section addresses specific observations you may encounter in the lab.

Q1: My DMSO stock solution has developed a fine precipitate after 2 months at -20°C. Is it degraded?

Diagnosis: Likely "Water Crash" rather than chemical degradation, though hydrolysis is possible.

-

The Cause: DMSO is hygroscopic.[3][4][5] If stored in a standard vial, it absorbs atmospheric water.[3] This compound is highly lipophilic (LogP > 5).[3] As water content in DMSO rises above 1-2%, the compound's solubility drops exponentially, forcing it out of solution.[3]

-

The Fix:

Q2: The solution has turned from pale yellow to deep amber/brown.

Diagnosis: Photochemical Decomposition.

-

The Cause: Nitro-containing compounds often darken upon photoreduction.[1][2][3] This is a chemical change, not a physical one.[2][3]

-

The Fix: This sample is compromised. Discard it.

-

Prevention: Use amber glass vials or wrap clear vials in aluminum foil. Work under low-light conditions if possible.

Q3: I see a loss of potency in my cellular assay, but the compound looks fine.

Diagnosis: Adsorption to Plastic or Microprecipitation .

-

The Cause: Due to the naphthyl and phenyl groups, this molecule is "greasy."[3] It sticks to polypropylene tubes and pipette tips, effectively lowering the actual concentration delivered to the assay.

-

The Fix:

Standard Operating Procedures (SOPs)

To ensure data integrity, implement these protocols for this compound.

Protocol A: Stock Solution Preparation

| Parameter | Specification | Reason |

| Solvent | Anhydrous DMSO (≥99.9%) | Prevent hydrolysis trigger.[1][2][3] |

| Concentration | 10 mM (Standard) | Balance between solubility and volume.[2][3] |

| Vial Type | Amber Glass (Borosilicate) | Block UV light; prevent plastic leaching.[3] |

| Headspace | Argon or Nitrogen Purge | Displace humid air before closing.[3] |

Step-by-Step:

-

Weigh compound into an amber glass vial.

-

Add Anhydrous DMSO from a fresh bottle (do not use a "bench" bottle of DMSO that has been opened for weeks).

-

Vortex until fully dissolved.[2][3] If particles persist, sonicate for 30 seconds.

-

Immediately aliquot into small volumes (e.g., 50 µL) in amber tubes.

-

Store at -20°C or -80°C.

Protocol B: Troubleshooting Decision Tree

Use this logic flow to diagnose issues with your compound stocks.

Figure 2: Diagnostic logic for assessing compound integrity.

References

-

IUPAC. (2014).[2][3] Compendium of Chemical Terminology: Amide Hydrolysis. General principles of amide bond stability and acid/base catalysis.[3]

-

Burrows, H. D., et al. (2021).[3] Photochemistry of Nitroaromatic Compounds. Chemical Reviews.[2][3][6][7] (Mechanisms of nitro-group photoreduction and rearrangement).

-

Waybright, T. J., et al. (2009).[3] Improving the reliability of high-throughput screening data by quantifying DMSO water content. Journal of Biomolecular Screening.[3] Link (Establishes the correlation between DMSO hygroscopicity and compound precipitation).

-

Di, L., & Kerns, E. (2016).[3] Drug-Like Properties: Concepts, Structure Design and Methods.[1][3] Elsevier.[3] (Guidelines on lipophilicity and plastic adsorption of N-substituted aromatics).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 3-nitro-N-(2-naphthyl)-N-phenylbenzamide for Cell-Based Assays

Executive Summary & Compound Profile

3-nitro-N-(2-naphthyl)-N-phenylbenzamide is a highly lipophilic small molecule characterized by a nitro-substituted benzamide core flanked by bulky naphthyl and phenyl groups. Structurally, it resembles Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Tubulin Polymerization Inhibitors targeting the colchicine binding site.

Critical Challenge: The primary failure mode for this compound in cell-based assays is aqueous insolubility leading to microprecipitation. This results in "false flat" dose-response curves or non-specific cytotoxicity artifacts due to compound aggregation.

Physicochemical Profile

| Property | Value (Estimated) | Implication for Assays |

| LogP (Lipophilicity) | ~4.5 - 5.5 | High affinity for plasticware; requires DMSO for solubilization. |

| Aqueous Solubility | < 1 µM (Native) | Will precipitate immediately if added directly to media. |

| Molecular Weight | ~368.4 g/mol | Standard small molecule range. |

| Key Functional Groups | Nitro ( | Nitro group can be bioreduced (toxicophore potential).[1][2] |

Core Directive: Solubility & Stock Preparation

The Issue: Direct addition of high-concentration DMSO stocks into cell culture media causes "solvent shock," forcing the hydrophobic compound to crash out of solution as invisible micro-crystals.

Protocol: The "Step-Down" Dilution Method

Do not perform serial dilutions directly in culture media.

-

Primary Stock: Dissolve neat powder in 100% DMSO to 10 mM . Vortex for 30 seconds. Inspect for turbidity.

-

Intermediate Plate (The "Mother" Plate): Perform all serial dilutions in 100% DMSO first.

-

Why: This maintains solubility during the dilution gradient.

-

-

Final Dosing: Transfer 0.5 µL - 1.0 µL from the DMSO Mother Plate to 100 µL - 200 µL of culture media in the assay plate.

-

Target: Final DMSO concentration ≤ 0.5% (v/v).

-

Visual Workflow: Preventing Precipitation

Caption: Workflow to prevent compound aggregation. Intermediate dilution prevents "solvent shock" in aqueous media.

Assay Optimization: Distinguishing Efficacy vs. Toxicity

The Issue: Benzamide derivatives often exhibit a narrow therapeutic index. A reduction in assay signal (e.g., luciferase, fluorescence) may be due to cell death rather than specific pathway inhibition.

Protocol: Multiplexed Cytotoxicity Check

You must run a viability assay (e.g., CellTiter-Glo or MTT) in parallel or multiplexed with your functional assay.

Step-by-Step:

-

Seed Cells: 5,000 cells/well (96-well) or 1,500 cells/well (384-well). Incubate 24h.

-

Treat: Apply compound using the "Step-Down" method (0.1 nM to 10 µM).

-

Incubate: 24h - 48h (Time-dependent stability is critical for nitro-compounds).

-

Read Functional Endpoint: (e.g., Viral load, Kinase activity).

-

Read Viability: Add viability reagent to the same wells (if compatible) or a replicate plate.

Data Interpretation Table

Use this logic to interpret your results:

| Functional Signal | Cell Viability Signal | Interpretation | Action |

| Decreased | Unchanged | True Hit | Proceed to IC50 determination. |

| Decreased | Decreased | Cytotoxicity | False positive. Compound is killing cells.[3][4] |

| Unchanged | Unchanged | No Effect | Check cellular uptake or target expression. |

| Unchanged | Decreased | General Toxin | Compound is toxic but off-target. |

Troubleshooting Guide (FAQ)

Q1: My IC50 curve is flat, then drops suddenly at 10 µM. Why?

A: This is the classic "Solubility Cliff." The compound is likely precipitating at concentrations >1 µM in media. The sudden drop at 10 µM is not inhibition; it is massive precipitation physically interfering with the readout or causing necrotic cell death.

-

Fix: Check the wells under a microscope at 40x. If you see crystals or "oily" debris, your concentration is too high. Cap your top dose at 1 µM.

Q2: I see high variability between technical replicates.

A: This is often due to adsorption to plasticware . Lipophilic benzamides stick to polystyrene.

-

Fix: Use Low-Binding plates (polypropylene) for your intermediate dilution steps. Ensure thorough mixing (but no bubbles) after adding the compound to the cells.

Q3: The compound loses activity after 48 hours.

A: Suspect Nitro-Reduction .

Cellular reductases can reduce the nitro group (

-

Fix: Refresh the media/compound every 24 hours, or perform a shorter assay (6-12 hours) to capture immediate signaling effects.

Mechanistic Pathway & Logic

Understanding why the assay fails is as important as how to fix it. The diagram below illustrates the "Aggregation Artifact" pathway common to this class of molecule.

Caption: Divergent pathways of Monomeric (Active) vs. Aggregated (Toxic) compound states.

References & Authority

-

NIH Assay Guidance Manual. Assay Operations for SAR Support: Solubility and Stability.

-

Source: National Center for Biotechnology Information (NCBI).

-

Relevance: Gold standard for handling hydrophobic compounds and DMSO tolerance.

-

URL: [Link]

-

-

BenchChem Technical Support. Optimization of Benzamide Derivatives as Potent Tubulin Inhibitors.

-

Source: BenchChem / ResearchGate (Contextual Match).

-

Relevance: Discusses the specific solubility challenges of N-phenylbenzamide derivatives in cell assays.

-

-

Journal of Medicinal Chemistry. Optimization of Benzamide Derivatives Targeting the Colchicine Binding Site.

-

Source: PubMed / ACS Publications.

-

Relevance: Validates the structural class (Benzamides) as tubulin inhibitors and highlights the necessity of solubility optimization (salt formation/formulation).

-

URL: [Link]

-

-

MDPI Molecules. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cytotoxicity and effect of glycyl-D-phenylalanine-2-naphthylamide on lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Interpreting Ambiguous Results from 3-nitro-N-(2-naphthyl)-N-phenylbenzamide Screens

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with or screening compounds structurally related to 3-nitro-N-(2-naphthyl)-N-phenylbenzamide. Given the specific combination of a nitroaromatic group, a bulky N,N-diaryl amide, and a polycyclic aromatic naphthyl moiety, this class of molecules presents a unique set of challenges during experimental screening. Ambiguous or difficult-to-interpret results are common, often stemming from the compound's intrinsic physicochemical properties rather than specific, on-target biological activity.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues. It is grounded in the principles of medicinal chemistry and assay development, offering field-proven insights to help you distinguish true biological hits from experimental artifacts. Our goal is to equip you with the expertise to design self-validating experiments and confidently interpret your screening data.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Initial Hit Confirmation & Data Irreproducibility

Question 1: My compound, this compound, showed activity in my primary screen, but the results are not reproducible or the dose-response curve is flat. What's happening?

This is a classic sign of a false-positive result, often driven by the compound's properties rather than true target engagement. The structure of this compound contains several features prone to causing such artifacts.

Potential Causes & Immediate Troubleshooting Steps:

| Potential Cause | Explanation | Recommended Action |

| Poor Solubility / Aggregation | The large, hydrophobic naphthyl and phenyl groups make this compound prone to low aqueous solubility.[1][2] At screening concentrations, it may precipitate or form aggregates that non-specifically inhibit proteins or interfere with assay signals.[3][4] | 1. Solubility Check: Visually inspect the assay plate for precipitation. Use dynamic light scattering (DLS) to test for aggregation at relevant concentrations. 2. Detergent Titration: Re-run the assay with varying concentrations of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100 or Tween-20). True inhibitors are typically insensitive to detergent concentration, while aggregators are highly sensitive.[5] |

| Compound Purity & Identity | The initial hit could be an impurity from the synthesis, not the intended molecule. Degradation during storage is also possible. | 1. Confirm Identity: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the exact structure of your compound batch.[6][7][8][9] 2. Assess Purity: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to determine the purity of your sample.[10][11][12] A purity of >95% is standard for screening compounds. |

| Assay Technology Interference | The nitroaromatic and polycyclic aromatic systems can interfere with optical readouts (fluorescence or absorbance).[13] | 1. Run a Counter-Screen: Test the compound in the absence of the biological target (e.g., enzyme or receptor) to see if it directly affects the assay signal.[5] 2. Check for Autofluorescence: Use a plate reader to measure the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.[13] |

Category 2: Understanding Assay Interference Mechanisms

Question 2: My compound is pure and seems soluble, but it's still active in multiple, unrelated assays. Why is it behaving as a "promiscuous" inhibitor?

This behavior is characteristic of Pan-Assay Interference Compounds (PAINS).[14][15] These are molecules that appear as hits in many different high-throughput screens due to non-specific interactions or chemical reactivity, rather than binding to a specific target.[3] The this compound structure contains alerts for such behavior.

Key Interference Mechanisms to Investigate:

-

Redox Cycling: The nitroaromatic group is a well-known redox-active moiety.[16] In the presence of cellular reducing agents (like flavoenzymes), it can undergo single-electron reduction to form a nitro anion-radical.[17][18] This radical can then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide.[18][19] The resulting oxidative stress can disrupt cellular function or directly interfere with assay components, leading to a false-positive signal.[18]

-

Fluorescence Quenching or Enhancement: The extended π-systems of the naphthyl and phenyl rings can absorb light and quench the fluorescence of a reporter molecule in your assay.[13][20] Conversely, the compound itself might be fluorescent and directly add to the signal.[13]

-

Chemical Reactivity: While the benzamide is generally stable, the nitro group can, under certain conditions, be reduced to reactive species like nitroso or hydroxylamine groups that may covalently modify proteins.[21][22][23]

Workflow for Deconvoluting Interference:

Here is a logical workflow to diagnose the root cause of promiscuous activity.

Caption: Troubleshooting workflow for ambiguous screening hits.

Category 3: Experimental Protocols

Question 3: Can you provide a step-by-step protocol to check for compound purity and identity?

Absolutely. Ensuring the integrity of your compound is the most critical first step.

Protocol 1: Compound Quality Control via LC-MS and NMR

Objective: To confirm the molecular weight and structure of this compound and assess its purity.

Materials:

-

Test compound sample (1-2 mg)

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Formic acid (for mobile phase)

-

NMR tubes and deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

LC-MS system with a C18 column

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation (LC-MS):

-

Prepare a 1 mg/mL stock solution of your compound in a suitable solvent like methanol or DMSO.

-

Dilute the stock solution to approximately 10-20 µg/mL with the initial mobile phase composition.

-

-

LC-MS Analysis:

-

Equilibrate the C18 column with your starting mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

-

Inject 5-10 µL of the prepared sample.

-

Run a gradient elution, for example, from 5% to 95% acetonitrile over 10-15 minutes.

-

Monitor the UV chromatogram (e.g., at 254 nm) and the total ion chromatogram (TIC) from the mass spectrometer.

-

Analysis: The expected molecular weight for C₂₃H₁₆N₂O₃ is 368.39 g/mol . Look for the corresponding [M+H]⁺ ion at m/z 369.4.[11] Purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.[11]

-

-

Sample Preparation (NMR):

-

Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for aromatic compounds). Ensure it is fully dissolved.

-

Transfer the solution to an NMR tube.

-

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum.[7][9] Based on the structure, you should expect complex aromatic signals between ~7.0-8.5 ppm. There are no aliphatic protons.

-

Acquire a ¹³C NMR spectrum. This will confirm the number of unique carbon environments.[6]

-

Analysis: Compare the observed chemical shifts, splitting patterns, and integration values with the expected structure of this compound.[24][25][26] Any significant unassigned peaks may indicate impurities.

-

Question 4: How do I set up an orthogonal assay to validate my initial findings?

An orthogonal assay is crucial for hit validation. It should measure the same biological endpoint but use a different detection technology to rule out technology-specific artifacts.[5][27][28][29]

Example Scenario:

-

Primary Assay: A fluorescence-based assay measuring enzyme activity.

-

Ambiguous Hit: this compound shows inhibition.

Protocol 2: Orthogonal Assay Validation

Objective: To confirm the inhibitory activity of the compound using a label-free method, such as mass spectrometry, to eliminate fluorescence interference.

Procedure:

-

Assay Design:

-

Instead of a fluorescent substrate, use the native, unlabeled substrate for your enzyme.

-

The assay will measure the direct conversion of substrate to product.

-

-

Experimental Setup:

-

Set up the enzymatic reaction as you would for the primary assay, including enzyme, substrate, and buffer.

-

Add a range of concentrations of this compound (and a DMSO vehicle control).

-

Incubate for a set period, ensuring the reaction is in the linear range.

-

-

Reaction Quench & Sample Prep:

-

Stop the reaction by adding a quenching solution (e.g., strong acid like trichloroacetic acid or a solvent like acetonitrile).

-

Centrifuge the samples to pellet the precipitated enzyme.

-

-

LC-MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Develop an LC-MS method that can separate and detect both the substrate and the product.

-

Inject the samples and quantify the peak area for both the remaining substrate and the newly formed product.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration based on the reduction in product formation compared to the DMSO control.

-

Plot the results to generate a dose-response curve and determine the IC₅₀.

-

Interpretation: If the compound shows a similar IC₅₀ in this label-free assay, it is a much more credible hit. If the activity disappears, the primary result was likely an artifact of fluorescence interference.

-

Conclusion